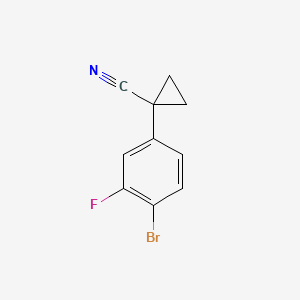

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

Overview

Description

Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-bromo-3-fluorobenzyl cyanide with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

- 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

- 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile

- 1-(4-Bromo-3-iodophenyl)cyclopropane-1-carbonitrile

. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties.

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine and fluorine substituent on the aromatic ring, which may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A cyclopropane ring

- A carbonitrile functional group

- A brominated and fluorinated phenyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, potentially improving membrane permeability and influencing the compound's binding affinity to various receptors or enzymes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator of certain receptors, affecting signal transduction pathways.

Anti-inflammatory Effects

Cyclopropane derivatives have been explored for their anti-inflammatory properties. In vitro studies suggest that related compounds can inhibit pro-inflammatory cytokine production in BV2 microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .

Case Study 1: Antimicrobial Screening

A study screened several cyclopropane derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli. While the specific data for this compound was not detailed, related compounds showed significant inhibition at concentrations as low as 10 µg/mL.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | 15 mm zone of inhibition | 12 mm zone of inhibition |

| Compound B | 18 mm zone of inhibition | 10 mm zone of inhibition |

Case Study 2: Anti-inflammatory Activity

In a study investigating anti-inflammatory agents, a series of cyclopropane derivatives were tested for their ability to reduce nitric oxide production in BV2 cells. The results indicated that modifications on the phenyl ring significantly influenced biological activity.

| Compound | NO Production Inhibition (%) | Cell Viability (%) |

|---|---|---|

| This compound | TBD | TBD |

| Control (DFB) | 70% | >90% |

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWJVBSLLYGPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471063 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749269-73-6 | |

| Record name | 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.